4-(4-methoxy-3-nitrophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline -

4-(4-methoxy-3-nitrophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Catalog Number: EVT-4328724
CAS Number:
Molecular Formula: C20H17F3N2O3
Molecular Weight: 390.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Substituted 4-Benzoyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines

    Compound Description: This class of compounds, exemplified by those described in the paper "Cycloaddition reactions of ketoimines. Part II. Synthesis of substituted phenanthridines and cyclopenta[c]quinolines†", are structurally similar to the target compound. [] They share the core structure of a 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline but differ in the substituents on the phenyl ring at the 4-position and lack the 6-trifluoromethyl group.

    Relevance: The presence of the 3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline core in both this class of compounds and the target compound, 4-(4-methoxy-3-nitrophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, establishes a strong structural relationship. The variations in substituents highlight potential areas for exploring structure-activity relationships. []

4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

    Compound Description: A-867744, described in the paper "In Vitro Pharmacological Characterization of a Novel Allosteric Modulator of α7 Neuronal Acetylcholine Receptor...", is a positive allosteric modulator (PAM) of the α7 neuronal acetylcholine receptor. [] While structurally distinct from the target compound, its activity as an α7 PAM makes it relevant for comparative analysis, especially if the target compound exhibits similar pharmacological properties.

    Relevance: Although structurally different from 4-(4-methoxy-3-nitrophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, A-867744's activity as an α7 PAM could provide a starting point for investigating potential allosteric modulation properties of the target compound. []

4-(2-Phenyl-5,7-bis[trifluoromethyl]pyrazolo[1,5-a]pyrimidin-3-yl)phenol (PHTPP)

    Compound Description: PHTPP, used in the study "Distinct Function of Estrogen Receptors in the Rodent Anterior Cingulate Cortex in Pain-related Aversion", is an estrogen receptor-β (ERβ) antagonist. [] Although structurally different from the target compound, PHTPP's role in modulating estrogen receptor activity makes it relevant for comparative analysis, particularly if the target compound exhibits similar biological activities.

    Relevance: While structurally different, PHTPP's activity as an ERβ antagonist could provide a starting point for investigating potential interactions of 4-(4-methoxy-3-nitrophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline with estrogen receptors. []

    Relevance: While structurally dissimilar to 4-(4-methoxy-3-nitrophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, G15's role as a GPER-1 antagonist could be a reference point for exploring potential interactions of the target compound with estrogen receptor signaling pathways. [, ]

    Compound Description: This compound, studied in the paper "Allosterically Potentiated α7 Nicotinic Acetylcholine Receptors: Reduced Calcium Permeability and Current-Independent Control of Intracellular Calcium", acts as a positive allosteric modulator (PAM) of α7 nicotinic acetylcholine receptors. [] While structurally distinct from the target compound, its activity as an α7 PAM makes it relevant for comparison.

    Relevance: While structurally different, this compound's activity as an α7 PAM, similar to A-867744, provides a basis for investigating potential allosteric modulation properties of 4-(4-methoxy-3-nitrophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. []

(3aR,4S,9bS)-4-(4-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (GAT107)

    Relevance: The close structural resemblance between GAT107 and 4-(4-methoxy-3-nitrophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, differing primarily in the substituents on the phenyl ring at the 4-position, makes it highly relevant for comparative analysis, particularly in the context of allosteric modulation of α7 nicotinic acetylcholine receptors. [, ]

3-(3,4-Difluorophenyl)-N-(1-(6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazin-2-yl)ethyl)propenamide (B-973B)

    Compound Description: B-973B, characterized in the paper "Allosterically Potentiated α7 Nicotinic Acetylcholine Receptors: Reduced Calcium Permeability and Current-Independent Control of Intracellular Calcium", acts as an allosteric agonist of α7 nicotinic acetylcholine receptors. [] Although structurally different from the target compound, its activity as an α7 allosteric agonist makes it relevant for comparison.

    Relevance: While structurally different from 4-(4-methoxy-3-nitrophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, B-973B's function as an α7 allosteric agonist, similar to GAT107, provides a basis for investigating potential allosteric modulation properties of the target compound. []

Properties

Product Name

4-(4-methoxy-3-nitrophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

IUPAC Name

4-(4-methoxy-3-nitrophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Molecular Formula

C20H17F3N2O3

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C20H17F3N2O3/c1-28-17-9-8-11(10-16(17)25(26)27)18-13-5-2-4-12(13)14-6-3-7-15(19(14)24-18)20(21,22)23/h2-4,6-10,12-13,18,24H,5H2,1H3

InChI Key

CBOIWRUQWHIBNW-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2C3CC=CC3C4=C(N2)C(=CC=C4)C(F)(F)F)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C2C3CC=CC3C4=C(N2)C(=CC=C4)C(F)(F)F)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.